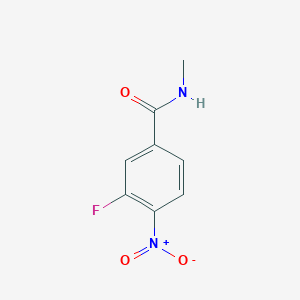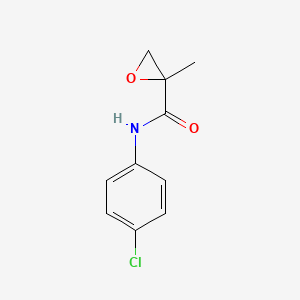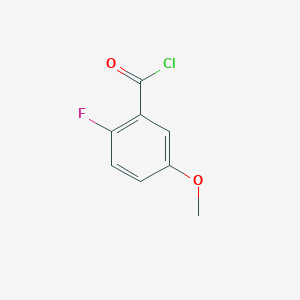
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol
Descripción general
Descripción
The compound 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol is a fluorinated organic molecule that is likely to possess unique chemical and physical properties due to the presence of the trifluoromethyl group and the diethylamino group. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and reactions can give insights into the behavior of 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of trifluoroacetaldehyde or its derivatives. For instance, a direct and enantioselective synthesis of 2-substituted 4,4,4-trifluorobutane-1,3-diols was achieved through an organocatalytic asymmetric direct aldol reaction, followed by reduction with sodium borohydride . This method could potentially be adapted for the synthesis of 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by X-ray diffraction analysis. For example, the structure of a selenacyclooctane derivative was determined using this technique . Although the molecular structure of 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol is not provided, similar analytical methods could be employed to elucidate its structure.
Chemical Reactions Analysis
Fluorinated compounds can undergo a variety of chemical reactions. The selenacyclooctane derivative mentioned earlier exhibits reactivity towards a range of reagents, forming various products under mild conditions . Similarly, 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol may also react with different reagents, leading to a variety of products, which could be of interest in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the highly electronegative trifluoromethyl group. This group can affect the compound's boiling point, solubility, and chemical reactivity. For instance, the synthesis of trifluoromethylpyrroles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one involves intermediate compounds that are likely to have distinct properties due to the trifluoromethyl group . The diethylamino group in 4-(Diethylamino)-1,1,1-trifluorobutan-2-ol would also contribute to its basicity and nucleophilicity.
Propiedades
IUPAC Name |
4-(diethylamino)-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3NO/c1-3-12(4-2)6-5-7(13)8(9,10)11/h7,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMIBRINIPRTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)-1,1,1-trifluorobutan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



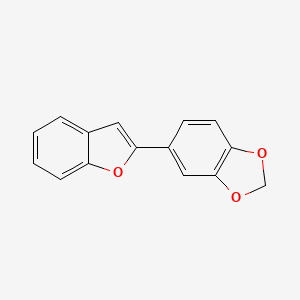
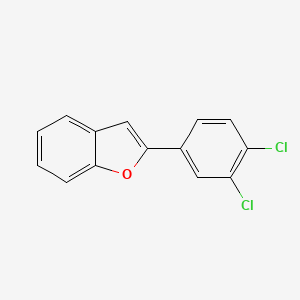
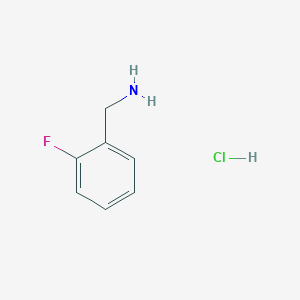
![5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042704.png)
![3-chloro-N'-({[4-(trifluoromethoxy)anilino]carbonyl}oxy)pyrazine-2-carboximidamide](/img/structure/B3042707.png)
![2-(Tert-butyl)-3,7-dichloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3042708.png)
![2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3042709.png)
![2,4-Dichlorobenzo[d]oxazole](/img/structure/B3042712.png)
